Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a complex organic compound with a unique structure It belongs to the class of naphthyridines, which are bicyclic compounds containing a pyridine ring fused to another ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the thioxo group and the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of mCPBA (meta-Chloroperoxybenzoic acid) as an oxidizing agent is common in the epoxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, yielding different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce various naphthyridine derivatives.
Scientific Research Applications
Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone: This compound shares a similar bicyclic structure but differs in the functional groups attached.
(4aS,8aR)-6-ethyl-4-[(2-methoxypyrimidin-4-yl)methyl]-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine: Another structurally related compound with different substituents.
Uniqueness
Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is unique due to its thioxo group and ethyl ester, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H18N2O2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl (4aS,8aR)-2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)/t8-,9+/m0/s1 |
InChI Key |
AKJSTTNNSBLUMU-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=S)N2 |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.